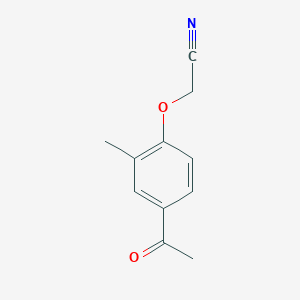

(4-Acetyl-2-methylphenoxy)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(4-acetyl-2-methylphenoxy)acetonitrile |

InChI |

InChI=1S/C11H11NO2/c1-8-7-10(9(2)13)3-4-11(8)14-6-5-12/h3-4,7H,6H2,1-2H3 |

InChI Key |

XTAUXNZOWCIYLM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)C(=O)C)OCC#N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)OCC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (4-Acetyl-2-methylphenoxy)acetonitrile

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, (4-Acetyl-2-methylphenoxy)acetonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational protocol for the preparation and analysis of this molecule.

Proposed Synthesis: Williamson Ether Synthesis

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis.[1][2][3] This well-established method involves the reaction of a phenoxide with an alkyl halide. In this proposed route, 4-acetyl-2-methylphenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from chloroacetonitrile, yielding the target ether.

Experimental Protocol

Reagents and Materials:

-

4-acetyl-2-methylphenol

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Brine solution

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetyl-2-methylphenol (1 equivalent), potassium carbonate (1.5 equivalents), and anhydrous acetone (10 mL per gram of phenol).

-

Addition of Alkylating Agent: While stirring the suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude product in dichloromethane and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using a variety of standard analytical techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H (ortho to acetyl) |

| ~7.7 | dd | 1H | Ar-H (ortho to acetyl, meta to oxygen) |

| ~6.9 | d | 1H | Ar-H (ortho to oxygen) |

| ~4.8 | s | 2H | O-CH ₂-CN |

| ~2.5 | s | 3H | C(=O)-CH ₃ |

| ~2.3 | s | 3H | Ar-CH ₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C =O |

| ~160 | Ar-C -O |

| ~135 | Ar-C -CH₃ |

| ~132 | Ar-C -C=O |

| ~131 | Ar-C H |

| ~129 | Ar-C H |

| ~117 | C ≡N |

| ~112 | Ar-C H |

| ~55 | O-C H₂-CN |

| ~26 | C H₃ (acetyl) |

| ~16 | C H₃ (methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2250 | Strong, Sharp | C≡N (Nitrile)[7][8] |

| ~1680 | Strong, Sharp | C=O (Ketone)[9][10] |

| ~1600, ~1500 | Medium | C=C (Aromatic) |

| ~1250 | Strong | C-O-C (Aryl ether) |

| ~3050 | Medium | C-H (Aromatic) |

| ~2950 | Medium | C-H (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 189 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 149 | [M - CH₂CN]⁺ |

| 43 | [CH₃CO]⁺ |

Workflow and Pathway Visualization

The following diagrams illustrate the proposed synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Chloroacetonitrile | 107-14-2 [chemicalbook.com]

- 6. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of (4-Acetyl-2-methylphenoxy)acetonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (4-Acetyl-2-methylphenoxy)acetonitrile, a key organic intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the methodologies for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and presents the expected data in a structured format.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted data based on the analysis of structurally similar compounds. These predictions serve as a reference for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H (ortho to acetyl) |

| ~7.7 | dd | 1H | Ar-H (para to acetyl) |

| ~6.9 | d | 1H | Ar-H (ortho to ether) |

| ~4.8 | s | 2H | -O-CH₂-CN |

| ~2.5 | s | 3H | -C(O)CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O (acetyl) |

| ~155 | Ar-C (ether linkage) |

| ~135 | Ar-C (acetyl sub.) |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~115 | Ar-C |

| ~117 | CN (nitrile) |

| ~55 | -O-CH₂-CN |

| ~26 | -C(O)CH₃ |

| ~16 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1680 | Strong | C=O stretch (acetyl) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~2920, ~2850 | Medium | C-H stretch (aliphatic) |

| ~3050 | Medium | C-H stretch (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 189 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₃]⁺ |

| 146 | [M - C(O)CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to an NMR tube, ensuring the final volume is sufficient to cover the detector region (typically 4-5 cm).

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.

FTIR Spectrum Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Ionization Method: Electron Ionization (EI) is a common technique for small organic molecules.[1]

-

Electron Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-400).

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

Physical and chemical properties of (4-Acetyl-2-methylphenoxy)acetonitrile

Introduction

(4-Acetyl-2-methylphenoxy)acetonitrile is an organic compound that incorporates a phenoxyacetonitrile core structure, further substituted with an acetyl and a methyl group on the phenyl ring. The presence of the nitrile, ether, and ketone functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document aims to provide a comprehensive overview of its predicted physicochemical properties, a potential synthetic route, and an exploration of its possible biological significance by examining related compounds.

Physicochemical Properties

Due to the absence of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be used as an estimation pending experimental verification.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2-(4-acetyl-2-methylphenoxy)acetonitrile |

| CAS Number | Not assigned |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 189.078979 g/mol |

| Topological Polar Surface Area | 50.1 Ų |

Properties of Structural Analogs

To provide context, the experimentally determined properties of two structurally related compounds, 4-Acetyl-2-methylbenzonitrile and 2-(4-methylphenoxy)acetonitrile, are presented below. These compounds share key structural motifs with the target molecule and can offer insights into its potential characteristics.

Table 2: Physicochemical Properties of 4-Acetyl-2-methylbenzonitrile

| Property | Value | Reference |

| CAS Number | 1138444-80-0 | [1][2] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Melting Point | 120-122 °C | |

| XLogP3-AA | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 159.068414 g/mol | [1] |

| Topological Polar Surface Area | 40.9 Ų | [1] |

Table 3: Physicochemical Properties of 2-(4-methylphenoxy)acetonitrile

| Property | Value | Reference |

| CAS Number | 33901-44-9 | [3] |

| Molecular Formula | C₉H₉NO | [3] |

| Molecular Weight | 147.17 g/mol | [3] |

| Boiling Point | 235-238 °C | |

| Density | 1.09 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.524 | |

| XLogP3 | 1.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 147.068414 g/mol | [3] |

| Topological Polar Surface Area | 33.0 Ų | [3] |

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of a haloacetonitrile by a phenoxide.

4.1. Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would proceed by reacting 4-acetyl-2-methylphenol with chloroacetonitrile in the presence of a base.

Caption: Proposed synthesis of this compound.

4.2. Detailed Experimental Protocol

The following is a generalized protocol based on the Williamson ether synthesis for preparing phenoxyacetonitrile derivatives.[6]

-

Preparation of the Reaction Mixture: To a solution of 4-acetyl-2-methylphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or acetonitrile (e.g., 10 mL per gram of phenol), add a base such as anhydrous potassium carbonate (1.5 equivalents).[7]

-

Addition of Haloacetonitrile: To the stirred suspension, add chloroacetonitrile (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours (e.g., 6-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, the phenoxyacetonitrile scaffold is present in various biologically active molecules. Derivatives of phenoxyacetonitrile have been investigated for their potential as:

-

Herbicides: Certain phenoxyacetic acid derivatives, which can be synthesized from phenoxyacetonitriles, are well-known herbicides.

-

Pharmaceuticals: The nitrile group is a common functional group in many approved drugs and drug candidates. It can act as a bioisostere for other functional groups and participate in key interactions with biological targets. Phenoxyacetonitrile derivatives have been used as intermediates in the synthesis of compounds with potential vasodilator properties.[8] Furthermore, some nitrile-containing compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial activities.[9][10][11]

Given the lack of specific data for this compound, no signaling pathway diagrams can be accurately generated at this time. Research into its biological effects would be required to elucidate any interactions with cellular signaling pathways.

Conclusion

This compound is a compound with potential utility in medicinal chemistry and materials science, yet it remains largely unexplored. This guide has provided a summary of its predicted properties and a feasible synthetic route based on the well-established Williamson ether synthesis. The provided data on its structural analogs, 4-Acetyl-2-methylbenzonitrile and 2-(4-methylphenoxy)acetonitrile, serve as a valuable reference for future experimental work. Further research is necessary to isolate or synthesize this compound, characterize its physical and chemical properties, and investigate its potential biological activities.

References

- 1. 4-Acetyl-2-methylbenzonitrile | C10H9NO | CID 44119440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-(4-Methylphenoxy)acetonitrile | C9H9NO | CID 520657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

In-depth Technical Guide: Crystal Structure Analysis of (4-Acetyl-2-methylphenoxy)acetonitrile

A comprehensive guide for researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive search for the crystal structure analysis of (4-Acetyl-2-methylphenoxy)acetonitrile, it has been determined that detailed crystallographic data and associated experimental protocols for this specific compound are not publicly available within scientific literature or crystallographic databases.

While information on related compounds, such as 4-acetyl-2-methylbenzonitrile and other phenoxyacetonitrile derivatives, exists, the core requirements for a detailed crystal structure analysis—including unit cell dimensions, bond lengths, bond angles, and specific experimental methodologies for data collection and structure refinement—could not be obtained for the target molecule.

Proposed Alternative:

Given the absence of specific data for this compound, this guide will instead provide a detailed crystal structure analysis of a closely related and structurally relevant compound for which high-quality crystallographic data is available: 2-(4-Chlorophenoxy)acetonitrile . This will serve as a representative example, illustrating the methodologies and data presentation pertinent to the crystal structure analysis of phenoxyacetonitrile derivatives.

The following sections will provide a comprehensive overview of the synthesis, experimental protocols for crystal structure determination, and a detailed analysis of the crystallographic data for 2-(4-Chlorophenoxy)acetonitrile.

Crystal Structure Analysis of 2-(4-Chlorophenoxy)acetonitrile

Synthesis and Crystallization

The synthesis of 2-(4-chlorophenoxy)acetonitrile is typically achieved through the reaction of 4-chlorophenol with chloroacetonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated under reflux to facilitate the nucleophilic substitution.

Experimental Protocol: Synthesis

-

Reactants: 4-chlorophenol, chloroacetonitrile, and anhydrous potassium carbonate are combined in a round-bottom flask.

-

Solvent: Acetone is added as the solvent.

-

Reaction: The mixture is stirred and heated under reflux for several hours.

-

Work-up: After cooling, the inorganic salts are filtered off, and the solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of 2-(4-chlorophenoxy)acetonitrile is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution: The crystal structure is solved using direct methods.

-

Structure Refinement: The structural model is refined by full-matrix least-squares on F².

-

Hydrogen Atoms: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data and Structure

The following tables summarize the key crystallographic data and selected geometric parameters for 2-(4-chlorophenoxy)acetonitrile.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₈H₆ClNO |

| Formula weight | 167.59 |

| Temperature | 292(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.458(3) Å, α = 90° |

| b = 9.489(3) Å, β = 109.11(3)° | |

| c = 8.134(2) Å, γ = 90° | |

| Volume | 762.0(4) ų |

| Z | 4 |

| Density (calculated) | 1.462 Mg/m³ |

| Absorption coefficient | 0.428 mm⁻¹ |

| F(000) | 344 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.66 to 27.50° |

| Reflections collected | 4367 |

| Independent reflections | 1740 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.056, wR2 = 0.169 |

| R indices (all data) | R1 = 0.082, wR2 = 0.189 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| Cl1-C4 | 1.741(3) |

| O1-C1 | 1.378(3) |

| O1-C7 | 1.423(3) |

| N1-C8 | 1.141(4) |

| C7-C8 | 1.463(4) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle |

| C1-O1-C7 | 118.4(2) |

| N1-C8-C7 | 178.1(3) |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2-(4-chlorophenoxy)acetonitrile.

Caption: Experimental workflow for crystal structure analysis.

Logical Relationship of Molecular Moieties

The diagram below illustrates the connectivity of the primary functional groups in the 2-(4-chlorophenoxy)acetonitrile molecule.

Caption: Connectivity of functional groups.

This guide provides a representative framework for the crystal structure analysis of phenoxyacetonitrile derivatives, utilizing available data for a closely related compound. The methodologies and data presentation formats are standard in the field and can be applied to new structures as they are determined.

A Technical Guide to Quantum Chemical Calculations for (4-Acetyl-2-methylphenoxy)acetonitrile and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of (4-Acetyl-2-methylphenoxy)acetonitrile. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes methodologies and findings from closely related substituted phenoxy and acetonitrile derivatives. By examining these analogous systems, we can establish a robust framework for predicting and understanding the structural, vibrational, and electronic characteristics of this compound, which are crucial for applications in drug design and materials science.

Theoretical Framework for Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecular systems.[1] These methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, offering insights that are often complementary to experimental data.[2]

A typical computational workflow for a molecule like this compound would involve the following key steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.

-

Vibrational Frequency Analysis: Once the optimized geometry is obtained, harmonic vibrational frequencies are calculated. These frequencies can be correlated with experimental infrared (IR) and Raman spectra to validate the computed structure. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.[2]

-

Electronic Property Calculation: Various electronic properties, such as the distribution of molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges, are calculated to understand the reactivity and intermolecular interaction sites of the molecule.

The following diagram illustrates a generalized workflow for these quantum chemical calculations.

Methodologies and Computational Details

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For molecules of this class, the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely used and reliable functional.[2] Common basis sets include Pople's 6-31G(d,p) or the more extensive 6-311++G(d,p), which includes diffuse and polarization functions for better accuracy.[2][3]

Experimental Protocols (Computational):

-

Software: Gaussian 09 or later revisions are commonly employed for these types of calculations.[2][3]

-

Method: Density Functional Theory (DFT) is the most prevalent method.[1][2] For specific properties like NMR chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is utilized.[2][3]

-

Functional: B3LYP is a popular choice for balancing accuracy and computational cost.[2]

-

Basis Set: 6-311++G(d,p) is often used for accurate predictions of both geometry and vibrational frequencies.[2]

-

Solvation Effects: To model the behavior of the molecule in a solvent, the Polarizable Continuum Model (PCM) is a common choice.[3]

Predicted Molecular Properties

While specific data for this compound is not available, we can infer its properties from computational studies on analogous molecules. The following tables summarize key computed parameters for structurally related compounds.

Table 1: Optimized Geometrical Parameters of Related Phenoxy Derivatives

| Parameter | Molecule | Bond Length (Å) / Angle (°) | Reference |

| C-O (ether) | 2-(4-chlorophenoxy)acetohydrazide | 1.375 | [4] |

| O-C (methylene) | 2-(4-chlorophenoxy)acetohydrazide | 1.425 | [4] |

| C-C≡N | Acetonitrile | 1.157 | [5] |

| C-O-C (ether) | 2-(4-chlorophenoxy)acetohydrazide | 118.5 | [4] |

| O-C-C (methylene) | 2-(4-chlorophenoxy)acetohydrazide | 108.9 | [4] |

Table 2: Calculated Vibrational Frequencies for Functional Groups in Related Molecules

| Vibrational Mode | Molecule | Calculated Frequency (cm⁻¹) | Reference |

| C≡N stretch | 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile | 2270 (scaled) | [2] |

| C=O stretch (acetyl) | 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone | ~1650 | [6] |

| C-O-C stretch (ether) | (4-Chloro-2-methylphenoxy) acetic acid | ~1250 | |

| CH₃ rock | (4-Chloro-2-methylphenoxy) acetic acid | ~1050 |

Table 3: Computed Electronic Properties of Acetonitrile Derivatives

| Property | Molecule | Value | Method | Reference |

| Dipole Moment | Acetonitrile | 3.92 D | DFT | [1] |

| HOMO Energy | 4-nitropicolinic acid | -7.8 eV | DFT/6-311++G | [7] |

| LUMO Energy | 4-nitropicolinic acid | -3.5 eV | DFT/6-311++G | [7] |

| HOMO-LUMO Gap | 4-nitropicolinic acid | 4.3 eV | DFT/6-311++G** | [7] |

Analysis and Interpretation

-

Molecular Geometry: The geometry of this compound is expected to be non-planar, with the acetyl and phenoxy groups likely exhibiting some degree of torsion relative to the benzene ring to minimize steric hindrance. The bond lengths and angles are predicted to be within the typical ranges for similar organic molecules.

-

Vibrational Spectroscopy: The calculated vibrational frequencies can be used to assign the peaks in experimental IR and Raman spectra. The characteristic C≡N stretching vibration is expected around 2250-2270 cm⁻¹.[2] The C=O stretch of the acetyl group should appear in the range of 1650-1700 cm⁻¹. The asymmetric and symmetric stretching of the ether linkage (C-O-C) are also key identifying peaks.

-

Electronic Properties and Reactivity: The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The Molecular Electrostatic Potential (MEP) map would reveal the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen of the acetyl group and the nitrogen of the nitrile group are expected to be regions of high negative potential.

Conclusion

This technical guide has outlined the theoretical and methodological framework for conducting quantum chemical calculations on this compound. By leveraging data from structurally similar compounds, we can make well-founded predictions about its geometry, vibrational spectra, and electronic properties. These computational insights are invaluable for understanding the molecule's behavior at a fundamental level and can guide further experimental research and development in areas such as medicinal chemistry and materials science. The provided workflow and tabulated data from related molecules offer a solid starting point for any researcher venturing into the computational study of this or similar molecular systems.

References

- 1. tu-braunschweig.de [tu-braunschweig.de]

- 2. researchgate.net [researchgate.net]

- 3. Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Potential Biological Activity of Phenoxyacetonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive studies on a wide range of phenoxyacetonitrile derivatives detailing their biological activities are limited in the public domain. This guide summarizes the available data on phenoxyacetonitrile and closely related chemical structures, such as phenoxyacetamides and 2-phenylacrylonitriles, to provide insights into their potential biological activities. The experimental protocols and potential mechanisms of action are based on established methodologies for evaluating similar compounds.

Introduction

Phenoxyacetonitrile, a chemical scaffold featuring a phenoxy group linked to an acetonitrile moiety, represents a core structure with the potential for diverse biological activities. The inherent reactivity of the nitrile group and the ability to modify the phenyl ring allow for the synthesis of a wide array of derivatives. These derivatives have been investigated for their potential as therapeutic agents, particularly in the fields of oncology, mycology, and bacteriology. This guide provides a technical overview of the reported biological activities, experimental methodologies for their evaluation, and potential mechanisms of action.

Synthesis of Phenoxyacetonitrile Derivatives

The synthesis of phenoxyacetonitrile derivatives typically involves the reaction of a substituted phenol with a haloacetonitrile, most commonly bromoacetonitrile or chloroacetonitrile, in the presence of a base.

A general synthetic route is outlined below:

An In-depth Technical Guide to the Stability and Degradation of (4-Acetyl-2-methylphenoxy)acetonitrile

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of (4-Acetyl-2-methylphenoxy)acetonitrile. The information herein is intended for researchers, scientists, and drug development professionals to facilitate the development of stable pharmaceutical formulations and robust analytical methods. This document outlines potential degradation routes under various stress conditions and provides detailed experimental protocols for conducting stability-indicating studies.

Introduction

This compound is a complex organic molecule with several functional groups susceptible to degradation, including an ether linkage, a nitrile group, and an acetyl group. Understanding its stability profile is critical for its development as a potential pharmaceutical agent. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies. This guide outlines a systematic approach to investigating the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Proposed Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A robust stability-indicating HPLC method is fundamental for separating and quantifying this compound from its potential degradation products. The following is a proposed HPLC method based on common practices for similar pharmaceutical compounds.[1][2][3]

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a drug substance to identify its likely degradation products and pathways.[4] The following protocols are proposed for this compound.

-

Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

-

Working Sample Solution: Dilute the stock solution with the same solvent to a final concentration of 0.1 mg/mL for all stress studies.

-

Acidic Hydrolysis: To 1 mL of the working sample solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80 °C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final volume of 10 mL with the mobile phase.

-

Alkaline Hydrolysis: To 1 mL of the working sample solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 80 °C for 12 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a final volume of 10 mL with the mobile phase.

-

Neutral Hydrolysis: To 1 mL of the working sample solution, add 1 mL of purified water. Heat the mixture at 80 °C for 48 hours. After cooling, dilute to a final volume of 10 mL with the mobile phase.

-

To 1 mL of the working sample solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final volume of 10 mL with the mobile phase.

-

Expose 1 mL of the working sample solution in a transparent container to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[4] A control sample should be kept in the dark under the same conditions. After exposure, dilute the sample to a final volume of 10 mL with the mobile phase.

-

Place the solid drug substance in a thermostatically controlled oven at 105 °C for 48 hours. After cooling, dissolve an appropriate amount of the solid in the mobile phase to obtain a final concentration of 0.1 mg/mL.

Data Presentation: Summary of Hypothetical Degradation Data

The following table summarizes the hypothetical results of the forced degradation studies on this compound.

Table 2: Hypothetical Forced Degradation Results

| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Hypothetical) |

| 0.1 M HCl, 80 °C, 24h | 15.2% | 2 | (4-Acetyl-2-methylphenoxy)acetic acid |

| 0.1 M NaOH, 80 °C, 12h | 25.8% | 3 | (4-Acetyl-2-methylphenoxy)acetamide |

| Water, 80 °C, 48h | 5.1% | 1 | (4-Acetyl-2-methylphenoxy)acetic acid |

| 3% H₂O₂, RT, 24h | 8.5% | 2 | N-oxide derivative |

| Photolytic (ICH Q1B) | 12.3% | 3 | Photodegradation products |

| Thermal (Solid), 105 °C, 48h | 3.7% | 1 | Minor degradants |

Visualization of Workflows and Pathways

The following diagram illustrates the general workflow for the forced degradation studies of this compound.

Caption: Workflow for forced degradation studies.

The primary degradation pathways for this compound are likely to involve the hydrolysis of the nitrile group and the ether linkage. The nitrile group can hydrolyze to an amide and subsequently to a carboxylic acid.[5] The ether linkage may be susceptible to cleavage under harsh acidic or basic conditions.

Caption: Hypothesized hydrolytic degradation pathways.

Under oxidative conditions, the molecule could undergo various transformations, including oxidation of the methyl group on the benzene ring or the acetyl group. N-oxide formation is also a possibility if the nitrile group is reduced to an amine first, although this is less likely under the specified conditions.

Caption: Hypothesized oxidative degradation pathways.

Conclusion

This technical guide provides a framework for investigating the stability and degradation of this compound. The proposed experimental protocols and hypothesized degradation pathways serve as a starting point for comprehensive stability studies. The successful execution of these studies will enable the identification and characterization of degradation products, leading to the development of a robust, stability-indicating analytical method essential for the quality control and formulation development of this compound. Further studies involving structural elucidation of the degradation products using techniques such as mass spectrometry and NMR are recommended to confirm the proposed degradation pathways.

References

Solubility of (4-Acetyl-2-methylphenoxy)acetonitrile in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (4-Acetyl-2-methylphenoxy)acetonitrile in organic solvents. A comprehensive search of scientific literature and chemical databases revealed no publicly available quantitative solubility data for this specific compound. Consequently, this document focuses on providing detailed experimental protocols for determining solid-liquid solubility, which can be applied to this compound. The methodologies for the isothermal saturation method and gravimetric analysis are described in detail. Furthermore, this guide includes visualizations of the experimental workflow and the key factors influencing solubility to aid researchers in designing and executing their own solubility studies.

Introduction

This compound is a chemical compound of interest in various research and development sectors. Understanding its solubility in different organic solvents is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of a compound dictates its behavior in solution and is a fundamental parameter for process design and optimization.

Despite a thorough literature search, no specific experimental data on the solubility of this compound in common organic solvents could be found. Therefore, this guide serves as a foundational document for researchers intending to perform such measurements. It provides the necessary theoretical background and practical experimental procedures.

Factors Influencing Solubility

The solubility of a solid compound like this compound in a liquid organic solvent is governed by a complex interplay of several factors. These include the physicochemical properties of both the solute and the solvent, as well as external conditions such as temperature and pressure. A simplified representation of these relationships is provided in the diagram below.

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

Experimental Protocols for Solubility Determination

The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the isothermal saturation method and gravimetric analysis.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique to determine the equilibrium solubility of a compound at a specific temperature.[1][2][3] The general workflow for this method is outlined below.

Caption: Experimental workflow for the isothermal saturation method.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled environment, such as a shaking water bath or an incubator, set to the desired temperature. Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid disturbing the solid at the bottom of the container.

-

Filtration: Immediately filter the aliquot using a syringe filter (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents) to remove any remaining microscopic solid particles. This step should be performed quickly to minimize any temperature changes that could affect the solubility.

-

Analysis: Accurately determine the concentration of this compound in the filtrate. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this analysis.[4] A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Calculation: The solubility is then expressed as the concentration of the solute in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Gravimetric Analysis

Detailed Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, following steps 1 and 2 of the isothermal saturation method.

-

Sampling: After allowing the excess solid to settle, carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: Evaporate the solvent from the sample. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature well below the boiling point of the solute to avoid decomposition. The evaporation should be continued until a constant weight of the dried residue is achieved.

-

Weighing: Accurately weigh the container with the dried solute.

-

Calculation:

-

The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.

-

The solubility can then be calculated based on the mass of the solute and the initial volume or mass of the solvent used. For example, if a 10 mL aliquot was taken, the solubility would be the mass of the residue divided by 0.010 L.

-

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with the necessary experimental protocols to determine this crucial physicochemical property. The choice between the isothermal saturation method coupled with HPLC analysis and the gravimetric method will depend on the required accuracy and the available analytical instrumentation. The provided diagrams offer a clear visual representation of the experimental workflow and the fundamental principles governing solubility. The generation of such experimental data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. (4-Acetylphenyl) 2-methylsulfonylbenzoate | C16H14O5S | CID 8763702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility of C60 in solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-ACETYL-PHENYL)-4-METHYL-BENZENESULFONAMIDE | 5317-94-2 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Acetyl-4-methylphenyl 4-chlorobenzoate | 4010-22-4 [smolecule.com]

An In-depth Technical Guide to the Mechanism of Action of Acetyl-Phenoxy Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms of action for acetyl-phenoxy and related phenoxy compounds, a diverse class of molecules with significant therapeutic potential. The information presented herein is intended to support research and development efforts by providing detailed insights into their molecular targets, relevant signaling pathways, quantitative activity data, and the experimental protocols required for their evaluation.

Inhibition of Acetyl-CoA Carboxylase (ACC)

A prominent mechanism of action for a subset of acetyl-phenoxy derivatives, particularly 4-phenoxy-phenyl isoxazoles, is the inhibition of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a critical biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid biosynthesis.[1][3] Due to the reliance of many cancer cells on elevated fatty acid synthesis for proliferation, ACC has emerged as a key target in oncology.[1]

ACC Signaling Pathway in Fatty Acid Synthesis

The inhibition of ACC by acetyl-phenoxy compounds leads to a depletion of malonyl-CoA. This reduction in the building blocks for fatty acid synthesis ultimately results in the suppression of tumor cell growth and can induce apoptosis.[2]

Quantitative Data: ACC1 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 4-phenoxy-phenyl isoxazole derivatives against human ACC1 (hACC1).

| Compound ID | R1 Group | R2 Group | Inhibition Rate (%) @ 5 µM | IC50 (nM)[4] |

| 6a | Methoxy | Methyl | 51.31 | >2000 |

| 6e | Propoxy | Methyl | 78.95 | 489.2 ± 33.5 |

| 6g | Cyclopropylmethoxy | Methyl | 89.13 | 99.8 ± 7.6 |

| 6k | Methoxy | Phenylacetamide | 72.47 | 626.3 ± 41.6 |

| 6l | Methoxy | Phenylacetamide | 81.42 | 279.1 ± 13.1 |

| 6q | Methoxy | Benzylurea | 73.68 | 711.1 ± 52.6 |

| CP-640186 | (Positive Control) | 87.84 | 108.9 ± 6.2 |

Experimental Protocol: In Vitro ACC Inhibition Assay

This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of ACC activity.[5]

Materials:

-

Recombinant human ACC1 enzyme

-

5x ACC Assay Buffer

-

ATP solution (500 µM)

-

Acetyl-CoA solution (2 mM)

-

Sodium Bicarbonate solution (1 M)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well plates

Procedure:

-

Reagent Preparation: Thaw all reagents. Prepare a 1x ACC Assay Buffer by diluting the 5x stock with distilled water.

-

Master Mix Preparation: Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate in distilled water.

-

Compound Plating: Prepare serial dilutions of the test compounds in 10% DMSO. Add 2.5 µL of the diluted compounds or diluent solution (for controls) to the appropriate wells of the 96-well plate.

-

Reaction Initiation: Add 15 µL of the Master Mix to each well. Thaw the ACC1 enzyme on ice and dilute it to the working concentration (e.g., 11 ng/µl) with 1x ACC Assay Buffer. Initiate the enzymatic reaction by adding 7.5 µL of the diluted ACC1 enzyme to all wells except the "Blank" control.

-

Incubation: Incubate the plate at room temperature for 40 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 45 minutes to stop the ACC reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a microplate reader. The light signal is proportional to the amount of ADP produced and thus correlates with ACC activity.

-

Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Modulation of Inflammatory Pathways

Various phenoxy acetic acid derivatives have been identified as potent modulators of inflammatory signaling, primarily through the selective inhibition of Cyclooxygenase-2 (COX-2) and interference with the NF-κB signaling cascade.[6][7][8]

Selective COX-2 Inhibition

Cyclooxygenase is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are critical mediators of inflammation and pain.[6] Two isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and highly expressed during inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6]

Phenoxy acetic acid derivatives can selectively bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins like PGE2.[7]

The table below presents the IC50 values and selectivity indices (SI = IC50 COX-1 / IC50 COX-2) for several phenoxy acetic acid hydrazone derivatives.[6]

| Compound ID | R Group | R1 Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 5d | H | Br | 8.92 ± 0.05 | 0.08 ± 0.01 | 111.53 |

| 5e | 4-CH3 | Br | 9.98 ± 0.03 | 0.07 ± 0.01 | 142.57 |

| 5f | 4-Cl | Br | 8.00 ± 0.01 | 0.06 ± 0.01 | 133.34 |

| 7b | - | Br | 10.30 ± 0.11 | 0.09 ± 0.01 | 114.44 |

| 10c | 4-Cl | H | 7.82 ± 0.04 | 0.07 ± 0.01 | 111.71 |

| 10f | 4-Cl | Br | 8.99 ± 0.02 | 0.06 ± 0.01 | 149.83 |

| Celecoxib | (Positive Control) | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |

This protocol outlines a method for screening compounds for COX-1 and COX-2 inhibitory activity based on the detection of Prostaglandin G2.[1][9]

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid substrate

-

Test compounds and controls (e.g., Celecoxib)

-

96-well white opaque plate

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Reconstitute lyophilized enzymes as per manufacturer's instructions and keep on ice. Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions at 10x the desired final concentration.

-

Assay Plating:

-

Enzyme Control (EC): Add 10 µL of Assay Buffer.

-

Inhibitor Control (IC): Add 10 µL of a known COX inhibitor (e.g., Celecoxib).

-

Test Sample (S): Add 10 µL of the diluted test inhibitor.

-

Add 10 µL of the respective enzyme (COX-1 or COX-2) to all wells.

-

-

Reaction Mix Addition: Add 80 µL of the Reaction Mix to each well.

-

Initiation and Measurement:

-

Preset the fluorescence plate reader to an excitation/emission of 535/587 nm for kinetic measurement at 25°C.

-

Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately begin measuring the fluorescence kinetically for 5-10 minutes.

-

-

Data Analysis:

-

Choose two time points (T1 and T2) within the linear range of the reaction progress curve.

-

Calculate the rate of reaction (ΔRFU / Δt).

-

Calculate the percent inhibition using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100.

-

Determine IC50 values from the dose-response curves.

-

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like Thymic Stromal Lymphopoietin (TSLP).[8]

One novel compound, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been shown to downregulate TSLP by blocking the activation of Caspase-1, an enzyme upstream of the NF-κB activation pathway.[8]

The diagram below illustrates the canonical NF-κB activation pathway and the inhibitory point of action for Caspase-1 modulators.

This protocol describes a method to measure Caspase-1 activity by detecting the cleavage of a fluorogenic substrate.[12]

Materials:

-

Cell Lysis Buffer

-

2x Reaction Buffer

-

Caspase-1 Substrate (e.g., YVAD-AFC)

-

Caspase-1 Inhibitor (e.g., Ac-YVAD-CHO) for control

-

Treated and untreated cell lysates

-

96-well black plate with a clear bottom

Procedure:

-

Cell Lysis: Induce apoptosis or inflammatory response in cells. Lyse the cells using Cell Lysis Buffer and centrifuge to collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Plating: Add 50 µL of cell lysate (containing 50-200 µg of protein) to the wells of a 96-well plate.

-

Reaction Mix: Prepare a reaction mix by adding 50 µL of 2x Reaction Buffer and 5 µL of the Caspase-1 substrate to each sample.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the samples in a fluorometer or fluorescence plate reader at an excitation/emission of 400/505 nm.

-

Data Analysis: Quantify the level of Caspase-1 activity by comparing the fluorescence of the treated samples to the untreated control.

Other Reported Mechanisms of Action

In addition to the primary mechanisms detailed above, acetyl-phenoxy and related compounds exhibit a range of other biological activities, suggesting multiple molecular targets.

-

Antithrombotic Activity: Acetylated derivatives of natural phenolics like resveratrol and tyrosol have been shown to inhibit Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in platelet aggregation and inflammation.[6] The degree of acetylation appears to influence the inhibitory potential, with diacetylated resveratrol derivatives showing more potent inhibition than the parent compound.[6]

-

Antinociceptive Activity: Certain phenoxy acetyl carboxamides demonstrate pain-relieving properties.[13] The proposed mechanisms include the opening of ATP-sensitive potassium (KATP) channels and interaction with the monoglyceride lipase (MAGL) enzyme, an emerging target in nociception.[13][14]

-

Herbicidal Activity: The original phenoxy herbicides act as synthetic auxins, mimicking the plant growth hormone indoleacetic acid. This leads to uncontrolled growth and eventual death in broad-leaf plants.

Conclusion

The acetyl-phenoxy scaffold represents a versatile chemical framework capable of interacting with a diverse array of biological targets. The primary mechanisms of action elucidated to date involve the targeted inhibition of key enzymes in metabolic and inflammatory pathways, including Acetyl-CoA Carboxylase and Cyclooxygenase-2, as well as the modulation of the NF-κB signaling cascade. The breadth of activity highlights the significant potential for this class of compounds in the development of novel therapeutics for oncology, inflammatory disorders, and metabolic diseases. Further investigation into the structure-activity relationships and off-target effects will be crucial for optimizing lead compounds and advancing them into clinical development.

References

- 1. assaygenie.com [assaygenie.com]

- 2. promega.com [promega.com]

- 3. Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 4. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. mdpi.com [mdpi.com]

- 7. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 13. cloud-clone.us [cloud-clone.us]

- 14. Human TSLP ELISA - Quantikine DTSLP0: R&D Systems [rndsystems.com]

Methodological & Application

Synthetic Routes for (4-Acetyl-2-methylphenoxy)acetonitrile from m-Cresol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of (4-Acetyl-2-methylphenoxy)acetonitrile, a potentially valuable intermediate in pharmaceutical and chemical research. The synthesis commences from readily available m-cresol and proceeds through a two-step sequence involving a Fries rearrangement followed by a Williamson ether synthesis.

Introduction

This compound possesses a unique combination of functional groups, including a ketone, a methyl-substituted phenol, and a nitrile moiety, making it an attractive scaffold for further chemical modifications in drug discovery and materials science. This application note outlines two key synthetic transformations for its preparation from m-cresol, providing detailed experimental protocols and characterization data for the intermediate product.

Overall Synthetic Scheme

The synthesis is a two-step process:

-

Fries Rearrangement: m-Cresol is first acetylated to form m-cresyl acetate. This intermediate then undergoes a Fries rearrangement to yield 4-hydroxy-3-methylacetophenone.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-hydroxy-3-methylacetophenone is then O-alkylated with chloroacetonitrile to afford the final product, this compound.

Caption: Overall synthetic workflow from m-cresol.

Step 1: Synthesis of 4-Hydroxy-3-methylacetophenone via Fries Rearrangement

This step involves the acetylation of m-cresol to form m-cresyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to the desired hydroxyacetophenone intermediate.

Experimental Protocol: Synthesis of m-Cresyl Acetate

-

In a 500 mL beaker equipped with a magnetic stirrer, combine m-cresol (54 g, 0.5 mol) and dry pyridine (5 mL).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (64 mL, 0.68 mol) to the stirred mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring in the ice bath for 30 minutes and then at room temperature for 1 hour.

-

Pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL).

-

Extract the aqueous layer with carbon tetrachloride (3 x 50 mL).

-

Combine the organic extracts and wash successively with water (50 mL), 10% sodium hydroxide solution (2 x 50 mL), and finally with water (50 mL).

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by distillation. The crude m-cresyl acetate can be purified by vacuum distillation.

Experimental Protocol: Fries Rearrangement to 4-Hydroxy-3-methylacetophenone

-

To a stirred suspension of anhydrous aluminum chloride (120 g, 0.9 mol) in a suitable solvent such as nitrobenzene or without a solvent, add m-cresyl acetate (30 mL) in small portions, keeping the temperature controlled.

-

After the addition, heat the reaction mixture on an oil bath at approximately 165 °C for 45 minutes.

-

Cool the reaction mixture to room temperature and then carefully decompose it by slowly adding dilute hydrochloric acid.

-

Perform steam distillation to remove any volatile byproducts. The desired product, 4-hydroxy-3-methylacetophenone, will remain in the distillation flask as a non-steam volatile residue.

-

The crude product can be isolated by filtration and recrystallized from petroleum ether to yield a white solid.

Characterization Data for 4-Hydroxy-3-methylacetophenone

| Parameter | Value | Reference |

| Melting Point | 109 °C | |

| ¹H NMR (CDCl₃) | ||

| δ 7.82-6.80 (m, 3H) | Aromatic Protons | |

| δ 2.57 (s, 3H) | -COCH₃ | |

| δ 2.30 (s, 3H) | Ar-CH₃ | |

| IR (KBr, cm⁻¹) | ||

| ~3300 (broad) | O-H stretch | |

| ~1650 | C=O stretch |

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This step involves the O-alkylation of the intermediate, 4-hydroxy-3-methylacetophenone, with chloroacetonitrile.

Experimental Protocol

Note: This is a general protocol for Williamson ether synthesis and should be optimized for this specific reaction.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3-methylacetophenone (10 mmol) in acetone (50 mL).

-

Add anhydrous potassium carbonate (15 mmol) to the solution.

-

Add chloroacetonitrile (12 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Predicted Characterization Data for this compound

No specific experimental data for the final product was found in the literature. The following are predicted values based on the structure and data from analogous compounds.

| Parameter | Predicted Value |

| ¹H NMR | |

| Aromatic Protons | Multiplets in the range of δ 7.0-8.0 ppm |

| -OCH₂CN | A singlet around δ 4.8-5.0 ppm |

| -COCH₃ | A singlet around δ 2.6 ppm |

| Ar-CH₃ | A singlet around δ 2.3 ppm |

| ¹³C NMR | |

| Carbonyl Carbon | ~197 ppm |

| Nitrile Carbon | ~115 ppm |

| Methylene Carbon (-OCH₂CN) | ~55 ppm |

| IR (cm⁻¹) | |

| Nitrile (C≡N) stretch | ~2250 |

| Carbonyl (C=O) stretch | ~1680 |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Acetic anhydride and pyridine are corrosive and have strong odors. Handle them in a well-ventilated fume hood.

-

Aluminum chloride is a moisture-sensitive and corrosive solid. Handle it with care and in a dry environment. The reaction with water is highly exothermic.

-

Chloroacetonitrile is toxic and a lachrymator. Handle with appropriate personal protective equipment in a fume hood.

-

Solvents such as carbon tetrachloride and acetone are flammable. Avoid open flames.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound from m-cresol. The two-step route, involving a Fries rearrangement and a Williamson ether synthesis, offers a practical approach for obtaining this versatile chemical intermediate. While a detailed experimental protocol for the synthesis of the intermediate 4-hydroxy-3-methylacetophenone is provided based on literature, the protocol for the final Williamson ether synthesis step is a general procedure that may require further optimization. The provided characterization data for the intermediate and predicted data for the final product will aid researchers in confirming the identity and purity of their synthesized compounds.

Application Notes and Protocols for the Synthesis of (4-Acetyl-2-methylphenoxy)acetonitrile via Williamson Ether Synthesis

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (4-Acetyl-2-methylphenoxy)acetonitrile. The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[1][2] The protocol herein describes the reaction of 4'-Hydroxy-3'-methylacetophenone with chloroacetonitrile in the presence of a suitable base. This method is particularly relevant for researchers in medicinal chemistry and drug development, as the resulting aryloxyacetonitrile scaffold is a key intermediate in the synthesis of various biologically active molecules.[3]

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable method for the formation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an S\N2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide or other substrate with a good leaving group.[1][2] This application note focuses on the synthesis of this compound, a valuable building block in pharmaceutical and materials science research.[3] The protocol has been developed to be efficient and scalable, utilizing readily available starting materials.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 4'-Hydroxy-3'-methylacetophenone[4][5] | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Chloroacetonitrile | 99% | Acros Organics |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific |

| Acetone | ACS Grade, ≥99.5% | VWR Chemicals |

| Ethyl Acetate | ACS Grade, ≥99.5% | VWR Chemicals |

| Hexane | ACS Grade, ≥95% | VWR Chemicals |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Fisher Scientific |

| Deionized Water | N/A | In-house |

| Equipment |

| Round-bottom flask (100 mL) |

| Reflux condenser |

| Magnetic stirrer and stir bar |

| Heating mantle |

| Separatory funnel (250 mL) |

| Rotary evaporator |

| Buchner funnel and filter flask |

| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) |

| UV lamp (254 nm) |

Detailed Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 4'-Hydroxy-3'-methylacetophenone (5.0 g, 33.3 mmol), anhydrous potassium carbonate (9.2 g, 66.6 mmol), and acetone (50 mL).

-

Addition of Alkylating Agent: While stirring the mixture, add chloroacetonitrile (2.7 mL, 40.0 mmol) dropwise at room temperature.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 56 °C). Maintain the reflux with vigorous stirring for 6-8 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7 v/v) as the eluent. The disappearance of the starting material (4'-Hydroxy-3'-methylacetophenone) indicates the completion of the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone (2 x 10 mL).

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Results and Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| 4'-Hydroxy-3'-methylacetophenone[4][5] | 5.0 g (33.3 mmol) |

| Reagents | |

| Chloroacetonitrile | 2.7 mL (40.0 mmol) |

| Potassium Carbonate | 9.2 g (66.6 mmol) |

| Reaction Conditions | |

| Solvent | Acetone (50 mL) |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 6-8 hours |

| Product | |

| Product Name | This compound |

| Theoretical Yield | 6.3 g |

| Typical Experimental Yield | 5.4 - 5.8 g (85-92%) |

| Physical Appearance | Off-white to pale yellow solid |

| Characterization Data | |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃, 400 MHz) | Consistent with expected structure |

| ¹³C NMR (CDCl₃, 100 MHz) | Consistent with expected structure |

| IR (KBr, cm⁻¹) | ~2250 (C≡N), ~1680 (C=O), ~1250 (C-O) |

| Mass Spectrometry (ESI-MS) | m/z = 190.09 [M+H]⁺ |

Signaling Pathways and Mechanistic Insights

The Williamson ether synthesis proceeds through a well-established S\N2 mechanism. The key steps are outlined below.

Reaction Mechanism

-

Deprotonation: The basic potassium carbonate deprotonates the phenolic hydroxyl group of 4'-Hydroxy-3'-methylacetophenone to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of chloroacetonitrile.

-

Displacement: This attack occurs in a concerted fashion, displacing the chloride leaving group and forming the new carbon-oxygen bond of the ether product.

Mechanistic Diagram

Caption: Mechanism of the Williamson ether synthesis.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Chloroacetonitrile is toxic and a lachrymator; handle with extreme care.

-

Acetone is flammable; avoid open flames and sparks.

-

Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Williamson ether synthesis provides an effective and high-yielding route to this compound. The protocol described is robust and can be adapted for the synthesis of analogous compounds. The product is a versatile intermediate for further chemical transformations in various research and development applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. 4-Acetyl-2-methylbenzonitrile | 1138444-80-0 | Benchchem [benchchem.com]

- 4. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]

Application Notes and Protocols: (4-Acetyl-2-methylphenoxy)acetonitrile as a Versatile Building Block for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (4-Acetyl-2-methylphenoxy)acetonitrile as a starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. Detailed experimental protocols for the synthesis of key heterocyclic cores, including pyrazoles, pyrimidines, thiazoles, and isoxazoles, are provided.

Introduction

This compound is a bifunctional molecule possessing both an acetyl and a nitrile functional group. This unique combination of reactive sites makes it a valuable building block in heterocyclic synthesis. The acetyl group can participate in condensation reactions to form chalcones or can be functionalized to α-haloketones, which are versatile intermediates. The nitrile group can also be involved in cyclization reactions. This document outlines synthetic strategies to leverage the reactivity of this starting material for the construction of diverse heterocyclic scaffolds.

Synthetic Pathways Overview

The general synthetic strategy involves a two-step approach for the synthesis of pyrazoles and pyrimidines, starting with the formation of a chalcone intermediate. For the synthesis of thiazoles, the acetyl group is first converted to an α-haloketone. Isoxazoles can be synthesized through the reaction of the chalcone intermediate with hydroxylamine hydrochloride.

Caption: Synthetic routes from this compound.

I. Synthesis of Pyrazole Derivatives